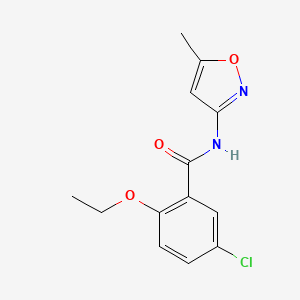

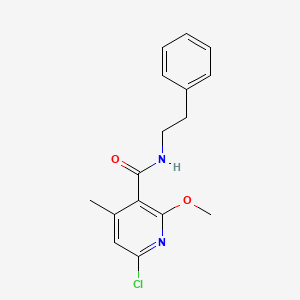

![molecular formula C17H18N2O3S B5526871 (3S*,4S*)-1-[(5-ethyl-3-thienyl)carbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5526871.png)

(3S*,4S*)-1-[(5-ethyl-3-thienyl)carbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related thienyl-carbonyl compounds involves multi-step processes starting from commercially available materials. For example, a nalidixic acid analog was synthesized in seven steps starting from 4-methylpyridine, demonstrating the complexity and creativity required in synthesizing such compounds (Bacon & Daum, 1991). Additionally, novel methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids have been described, showcasing the versatility in synthetic approaches for related compounds (Santilli, Kim, & Wanser, 1971).

Molecular Structure Analysis

Investigations into the molecular structure of thienyl-carbonyl compounds reveal intricate details about their conformation and interactions. For instance, studies on 1,3,5-Cyclohexanetricarboxylic Acid with 4,4‘-Bipyridine Homologues have provided insights into acid···pyridine hydrogen bonding, demonstrating the structural complexity of these molecules (Bhogala & Nangia, 2003).

Chemical Reactions and Properties

The reactivity of thienyl-carbonyl and related compounds is a key area of interest. Research on acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids reveals the compound's potential for various chemical transformations, highlighting the diverse chemical reactions these molecules can undergo (Jones, Begley, Peterson, & Sumaria, 1990).

Physical Properties Analysis

The physical properties of thienyl-carbonyl compounds, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. For instance, the crystal structure of 4-(3-Fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid provides valuable information on the compound's physical characteristics and potential for forming supramolecular structures through π–π interactions (Pinheiro, Bernardino, Wardell, Wardell, & Tiekink, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and chemical compatibility, are essential for understanding the compound's behavior in various environments. Research on the synthesis and reactions of thieno[2,3-b]pyridines has shed light on their chemical properties, offering insights into their potential applications and how they might interact with other molecules (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).

科学的研究の応用

Synthesis and Chemical Properties

Novel Synthesis Methods : Research has explored new methods for preparing derivatives of thieno[2,3-d]pyrimidine carboxylic acids, which are structurally related to the compound . These methods involve reactions with various amines and acetylating agents to produce a variety of products, demonstrating the compound's versatility in synthetic chemistry (Santilli, Kim, & Wanser, 1971).

Development of Chemical Libraries : The compound has been used in the creation of libraries of fused pyridine-carboxylic acids, which have undergone standard combinatorial transformations such as amide coupling and esterification. This highlights its utility in developing diverse chemical libraries (Volochnyuk et al., 2010).

Cyclization Reactions : Studies have shown that esters of aminothieno[2,3-b]pyridine carboxylic acids, closely related to the compound , can react to form various cyclization products, providing insights into potential synthetic pathways (Chigorina, Bespalov, & Dotsenko, 2019).

Structural and Supramolecular Chemistry

Cocrystal Formation : Research has been conducted on the formation of cocrystals involving compounds like 4,4‘-Bipyridine, which bear structural resemblance to the compound . This suggests potential applications in crystal engineering and design (Bhogala & Nangia, 2003).

Supramolecular Assemblies : Studies on compounds such as 1,2,4,5-benzenetetracarboxylic acid with aza donor molecules, which share structural characteristics with the compound, have been conducted to understand supramolecular assembly formation. This has implications for the design of complex molecular systems (Arora & Pedireddi, 2003).

Coordination Polymers : The compound's structural analogs have been used to synthesize lanthanide-based coordination polymers, showcasing its potential in the field of coordination chemistry and material science (Sivakumar, Reddy, Cowley, & Butorac, 2011).

特性

IUPAC Name |

(3S,4S)-1-(5-ethylthiophene-3-carbonyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-2-12-7-11(10-23-12)16(20)19-8-13(14(9-19)17(21)22)15-5-3-4-6-18-15/h3-7,10,13-14H,2,8-9H2,1H3,(H,21,22)/t13-,14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPXGRJIASCPBR-ZIAGYGMSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CS1)C(=O)N2CC(C(C2)C(=O)O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC(=CS1)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-1-(5-ethylthiophene-3-carbonyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5526800.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5526803.png)

![(3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5526810.png)

![8-(9H-carbazol-3-ylacetyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526839.png)

![{4-[(2-cyclopropyl-1H-benzimidazol-1-yl)acetyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5526842.png)

![1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-(2-phenoxyethyl)piperazine](/img/structure/B5526845.png)

![2-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5526855.png)

![7-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5526861.png)

![1-(3-chlorophenyl)-4-[2-hydroxy-4-(methylthio)butanoyl]-2-piperazinone](/img/structure/B5526867.png)